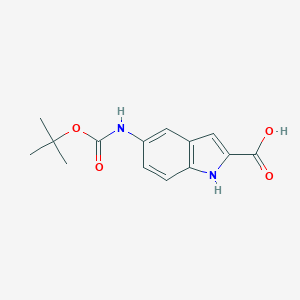

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNXRJKQZFKDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138730-81-1 | |

| Record name | 5-{[(tert-butoxy)carbonyl]amino}-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Foreword: Understanding a Critical Synthetic Building Block

5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a key intermediate in contemporary medicinal chemistry. Its bifunctional nature, featuring a protected amine and a carboxylic acid on the versatile indole scaffold, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors and antiviral agents.[1][2][3][4] The indole-2-carboxylic acid moiety itself is a recognized scaffold for developing potent inhibitors of targets like HIV-1 integrase.[2][4] This guide provides a detailed examination of the essential physicochemical properties of this compound, offering researchers and drug development professionals the technical insights required for its effective application in synthesis, formulation, and biological screening.

Molecular Identity and Core Properties

The structure combines the aromatic indole core with a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar, acidic carboxylic acid function. This unique combination governs its reactivity, solubility, and interaction with biological systems.[1]

| Property | Value | Source |

| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylic acid | |

| CAS Number | 138730-81-1 | [5] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [5] |

| Molecular Weight | 276.29 g/mol |

Solubility Profile: A pH-Dependent Characteristic

Scientific Rationale: Aqueous solubility is a critical parameter in drug development, influencing everything from reaction conditions in aqueous media to bioavailability and formulation strategies. For an ionizable molecule like 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, solubility is intrinsically linked to pH due to the presence of the carboxylic acid group.

The carboxylic acid moiety (pKa ~4-5) is deprotonated at physiological pH, forming a more soluble carboxylate salt.[1] Conversely, in acidic media (pH < 4), the compound exists predominantly in its less soluble, neutral form. The bulky, non-polar Boc group contributes to the compound's overall low solubility in neutral aqueous solutions. Understanding this pH-dependency is crucial for designing purification protocols (e.g., acid-base extraction) and for solubilizing the compound for biological assays.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol determines the thermodynamic solubility of the compound at a specific pH and temperature.

-

Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4) using standard phosphate or citrate buffer systems.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial.

-

Scientist's Insight: "Excess" is key to ensuring saturation. A good starting point is 5-10 mg/mL, or until a visible solid residue persists.

-

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Scientist's Insight: This extended period ensures the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation.

-

Scientist's Insight: Avoid disturbing the solid pellet. Filtering the supernatant through a 0.22 µm syringe filter is also recommended, but be cautious of potential compound adsorption to the filter material.

-

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or Methanol).

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Testing.

Acidity and Lipophilicity (pKa & LogP)

Scientific Rationale: The ionization state (governed by pKa) and lipophilicity (measured as LogP) are foundational parameters that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

pKa (Acid Dissociation Constant): This compound has two potential acidic protons: the carboxylic acid O-H and the indole N-H.

-

Carboxylic Acid: Expected pKa is in the range of 4-5, typical for aromatic carboxylic acids.[6] This is the primary determinant of its pH-dependent solubility.

-

Indole N-H: The pKa of the indole N-H is much higher, typically around 17, meaning it does not dissociate under physiological conditions.

-

-

LogP (Octanol-Water Partition Coefficient): This value measures the compound's distribution between an oily (octanol) and an aqueous phase, indicating its lipophilicity. The bulky tert-butyl group significantly increases lipophilicity compared to the parent 5-amino-1H-indole-2-carboxylic acid. A higher LogP generally correlates with better membrane permeability, but excessively high values can lead to poor aqueous solubility and non-specific binding.

| Parameter | Predicted Value | Significance |

| pKa (Carboxylic Acid) | ~4.5 | Governs solubility and charge state in physiological environments. |

| Calculated LogP | ~2.5 - 3.5 | Balanced lipophilicity, suggesting potential for membrane permeability. |

Diagram of pH-Dependent Species

Caption: Equilibrium between protonated and deprotonated forms.

Chemical Stability: The Labile Boc Group

Scientific Rationale: Understanding a compound's stability is paramount for defining storage conditions, compatible reaction solvents, and potential degradation pathways. While the indole core is relatively robust, the tert-butoxycarbonyl (Boc) group, especially when attached to an indole nitrogen, is known for its lability.

The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid).[7][8] However, Boc groups on indoles are significantly less stable than on aliphatic amines and can be cleaved under surprisingly mild conditions.[9] Reports indicate that heating in the presence of a weak base like carbonate or even warming a solution to 40°C during rotary evaporation can cause partial or complete deprotection.[9] This heightened sensitivity is due to the electronic nature of the indole ring, where the nitrogen's lone pair is delocalized into the aromatic system, weakening the N-C bond of the carbamate.[9]

Key Considerations:

-

Storage: Store the compound in a cool, dry place, ideally at 2-8°C.[10]

-

Reaction Conditions: Avoid prolonged heating, especially under basic or even mildly acidic conditions, if retention of the Boc group is desired.

-

Purification: Use caution during workup and purification steps. Concentration at elevated temperatures should be minimized.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm .

-

Indole Aromatic Protons: A series of multiplets and doublets between δ 6.8 and 8.0 ppm are expected, corresponding to the protons on the indole ring.[1]

-

Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (δ > 11 ppm ), which is exchangeable with D₂O.

-

Amine Proton (N-H): A singlet in the aromatic region, also exchangeable with D₂O.

-

-

¹³C NMR:

-

Boc Group: Two distinct signals are expected: one for the quaternary carbon at ~δ 80-85 ppm and one for the three equivalent methyl carbons at ~δ 27-32 ppm .[1]

-

Carbonyl Carbons: The carboxylic acid carbonyl will appear downfield around ~δ 170 ppm , while the carbamate carbonyl will be in the ~δ 150-155 ppm region.

-

Indole Carbons: A series of signals in the aromatic region (~δ 100-140 ppm ).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ .[11][12]

-

N-H Stretch (Amine & Indole): A moderate, sharp peak around 3300-3400 cm⁻¹ .

-

C=O Stretch (Carbonyls): Two distinct, strong absorption bands are expected. The carboxylic acid C=O stretch appears around 1690-1720 cm⁻¹ , while the carbamate C=O stretch appears at a slightly higher frequency, typically 1720-1740 cm⁻¹ .

-

C-O Stretch (Carboxylic Acid & Carbamate): Strong bands in the 1210-1320 cm⁻¹ region.[11]

Mass Spectrometry (MS)

-

Molecular Ion (M+H)⁺: For ESI+, the expected peak would be at m/z 277.12.

-

Key Fragmentation: The most characteristic fragmentation pathway is the loss of the tert-butyl group or the entire Boc group.

-

Loss of tert-butyl cation (-57 Da): A fragment corresponding to [M - C₄H₉]⁺.

-

Loss of isobutylene (-56 Da): A common rearrangement pathway for Boc groups.

-

Loss of CO₂ (-44 Da): Decarboxylation from the carboxylic acid group.

-

Loss of the entire Boc group (-101 Da): Cleavage to yield the 5-amino-1H-indole-2-carboxylic acid fragment. This is often a prominent peak.[13]

-

References

-

Reddit user discussion on Boc-indole stability. (2024). r/OrganicChemistry. [Link]

-

Al-dujaili, L. J., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]

-

Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters. [Link]

-

Al-dujaili, L. J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. [Link]

-

Chembase.cn. (n.d.). 5-(tert-Butoxycarbonylamino)-1H-Indole-2-Carboxylic Acid. [Link]

-

PubChem. (n.d.). 5-Amino-1H-indole-2-carboxylic acid. [Link]

-

Lead Sciences. (n.d.). 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. [Link]

-

van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

-

ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

-

University of Colorado Boulder. (n.d.). IR: carboxylic acids. [Link]

-

ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

PubMed. (n.d.). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. [Link]

-

ScienceDirect. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(tert-Butoxycarbonylamino)-1H-Indole-2-Carboxylic Acid | CAS 138730-81-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid - Lead Sciences [lead-sciences.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Indole Scaffold

In the landscape of contemporary medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent and diverse biological activities. Within this esteemed class of compounds, 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid has emerged as a pivotal building block for the synthesis of novel therapeutic agents. Its strategic functionalization—a carboxylic acid at the 2-position and a Boc-protected amine at the 5-position—offers chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics, particularly in oncology and infectious diseases. The tert-butoxycarbonyl (Boc) protecting group is instrumental, allowing for selective reactions at other positions before its clean, acid-labile removal to unmask the 5-amino group for further derivatization.[1] This inherent chemical orthogonality is a cornerstone of its utility in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is essential for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source |

| CAS Number | 138730-81-1 | [2][3] |

| Molecular Formula | C14H16N2O4 | [2] |

| Molecular Weight | 276.29 g/mol | |

| Purity | Typically ≥95% | |

| Storage | 2-8 °C | |

| SMILES | CC(OC(NC1=CC2=C(NC(C(O)=O)=C2)C=C1)=O)(C)C | [2] |

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a multi-step process that leverages established indole synthetic methodologies. A common and logical pathway begins with the protection of a precursor, 5-amino-1H-indole-2-carboxylic acid. The Boc group is introduced to shield the nucleophilic amino group, preventing it from interfering with subsequent reactions and enabling its selective deprotection at a later stage.

A plausible synthetic route involves the protection of the commercially available 5-amino-1H-indole-2-carboxylic acid. This transformation is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base.

Caption: Synthetic workflow for the Boc protection of 5-amino-1H-indole-2-carboxylic acid.

Applications in Drug Discovery and Development

The true value of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The carboxylic acid moiety serves as a handle for amide bond formation, a common linkage in many pharmaceutical compounds.

Antitubercular and Anticancer Agents

Research has demonstrated that indole-2-carboxamides are a promising class of compounds with dual antitubercular and antineoplastic activities.[4] The core structure of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is an ideal starting point for generating libraries of such compounds. For instance, the carboxylic acid can be coupled with various amines to produce a diverse set of amides. Subsequently, the Boc group can be removed to allow for further functionalization of the 5-amino group, leading to the creation of novel chemical entities with enhanced potency and selectivity.[4]

A notable application involves the synthesis of novel indole-2-carboxamide analogues for the growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells.[4] In these synthetic schemes, the indole-2-carboxylic acid core is coupled with different amine-containing fragments, often using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[4][5]

Caption: General workflow for the utilization of the title compound in drug discovery.

Experimental Protocol: Amide Coupling Reaction

The following is a representative protocol for the coupling of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid with a primary amine, a foundational step in the synthesis of many indole-2-carboxamide libraries.

Objective: To synthesize an N-substituted-5-(tert-butoxycarbonylamino)-1H-indole-2-carboxamide.

Materials:

-

5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

-

Primary amine of choice (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole hydrate (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (1.0 eq.).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF. To this solution, add HOBt (1.2 eq.) and the primary amine (1.1 eq.).

-

Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-(tert-butoxycarbonylamino)-1H-indole-2-carboxamide.

Safety and Handling

As with all laboratory chemicals, 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

Conclusion

5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a testament to the power of strategic molecular design. Its pre-installed and protected functionalities make it an invaluable tool for medicinal chemists, streamlining the synthesis of complex indole derivatives with therapeutic potential. As research into novel anticancer, antitubercular, and other therapeutic agents continues, the demand for such versatile and well-designed building blocks will undoubtedly grow, solidifying the central role of this compound in the future of drug discovery.

References

-

Appchem. 5-(tert-Butoxycarbonylamino)-1H-indole-2-carboxylic acid | 138730-81-1 | C14H16N2O4. Available from: [Link]

-

National Institutes of Health. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC. Available from: [Link]

-

Scilit. Synthesis of Indole-2-Carboxylic Acid Esters. Available from: [Link]

-

National Institutes of Health. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC - PubMed Central. Available from: [Link]

-

MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available from: [Link]

-

Autech Industry Co.,Limited. 5-(tert-Butoxycarbonylamino)-1H-Indole-2-Carboxylic Acid | CAS 138730-81-1. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. Available from: [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

-

PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. Available from: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

-

RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]

-

mzCloud. Indole 2 carboxylic acid. Available from: [Link]

-

National Institutes of Health. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available from: [Link]

-

PubMed. Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 5-(tert-Butoxycarbonylamino)-1H-Indole-2-Carboxylic Acid | CAS 138730-81-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Preamble: The Strategic Importance of Structural Verification

In the landscape of modern drug discovery and development, 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid represents a pivotal molecular scaffold. Its intrinsic structure, featuring a versatile indole core, a reactive carboxylic acid handle at the 2-position, and a strategically placed Boc-protected amine at the 5-position, renders it a valuable intermediate for the synthesis of complex pharmaceutical agents, including kinase inhibitors and serotonin receptor modulators.[1] The absolute certainty of its molecular structure is not merely an academic exercise; it is the bedrock upon which all subsequent synthetic manipulations and biological evaluations are built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital.

This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. Each analytical step is presented as part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.

Figure 1: A conceptual workflow for the multi-technique structure elucidation process, demonstrating how orthogonal analytical methods converge to provide unambiguous structural confirmation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience (The "Why"): Mass spectrometry (MS) is the foundational step in any structure elucidation workflow. Its primary purpose is to provide an exact molecular weight, which in turn confirms the molecular formula. For a novel or synthesized compound, this technique offers the first piece of tangible evidence that the desired atomic composition has been achieved. High-resolution mass spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence.[2][3]

Trustworthiness (The Protocol):

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution is then infused directly or injected via an LC system.

-

Acquisition Mode: ESI can be run in either positive or negative ion mode. For this molecule, both are viable.

-

Positive Mode [M+H]⁺: The indole nitrogen or the amide can be protonated.

-

Negative Mode [M-H]⁻: The carboxylic acid is readily deprotonated.

-

-

Analysis: Acquire a full scan spectrum to determine the mass of the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated parent ion to induce fragmentation, which provides clues about the molecule's substructures.[2][4]

Authoritative Grounding & Data Interpretation: The molecular formula for 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is C₁₄H₁₆N₂O₄, with a monoisotopic mass of 276.1110 Da.[5]

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |

| [M+H]⁺ | 277.1183 | e.g., 277.1181 | Protonated parent molecule. Confirms the molecular weight. |

| [M-H]⁻ | 275.1037 | e.g., 275.1039 | Deprotonated parent molecule. Confirms the molecular weight. |

| [M-C₄H₈+H]⁺ | 221.0764 | e.g., 221.0762 | Loss of isobutylene (56 Da) from the Boc group, a hallmark fragmentation. |

| [M-Boc+H]⁺ | 177.0658 | e.g., 177.0657 | Loss of the entire tert-butoxycarbonyl group (100 Da). |

| [M-COOH]⁻ | 231.1188 | e.g., 231.1186 | Decarboxylation (loss of 45 Da) from the deprotonated parent ion. |

The observation of the parent ion within a narrow mass tolerance (typically <5 ppm) of the calculated value provides strong evidence for the elemental composition. The characteristic loss of fragments corresponding to the Boc group is a self-validating feature of the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience (The "Why"): IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups. It acts as a qualitative checklist, confirming that the key chemical bonds expected in the molecule are indeed present. For this compound, we expect to see clear evidence of the carboxylic acid, the N-H bonds of the indole and the amide, and the two distinct carbonyl groups.

Trustworthiness (The Protocol):

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Authoritative Grounding & Data Interpretation: The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 3300 | N-H Stretch | Indole N-H, Amide N-H | One or two sharp to moderately broad peaks.[6][7] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong absorption, often obscuring the C-H stretches.[8] |

| ~1710 | C=O Stretch | Carboxylic Acid Carbonyl | Strong, sharp peak. Conjugation with the indole ring may shift it slightly.[8] |

| ~1690 | C=O Stretch | Carbamate (Boc) Carbonyl | Strong, sharp peak, distinct from the acid carbonyl.[9][10] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks of varying intensity.[7] |

The simultaneous observation of the extremely broad O-H stretch and two distinct carbonyl peaks is a powerful confirmation of the presence of both the carboxylic acid and the Boc-protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience (The "Why"): NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of an organic molecule in solution. While MS confirms the formula and IR identifies functional groups, NMR establishes the exact connectivity of the atoms, revealing the carbon-hydrogen framework and the relative positions of substituents. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous and self-consistent structural proof.[11][12][13]

Trustworthiness (The Protocol):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and its exchangeable proton signals (N-H, O-H) are readily observed.[11]

-

Experiments:

-

¹H NMR: Quantitative information on all protons.

-

¹³C NMR: Information on all unique carbon environments.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (²J, ³J), which is key for connecting molecular fragments.[14][15]

-

Authoritative Grounding & Data Interpretation:

¹H NMR Spectrum (Expected Data in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.0 | broad s | 1H | COOH | Highly deshielded acidic proton, characteristic of a carboxylic acid.[8] |

| ~11.8 | s | 1H | Indole N1-H | Deshielded indole N-H proton.[16] |

| ~9.3 | s | 1H | Amide N-H (Boc) | Amide proton, typically a sharp singlet. |

| ~7.8 | d | 1H | H-4 | Aromatic proton ortho to the electron-donating NHBoc group, often a singlet or narrow doublet. |

| ~7.4 | d | 1H | H-7 | Aromatic proton on the benzene ring. |

| ~7.1 | s | 1H | H-3 | Proton on the pyrrole ring of the indole. |

| ~6.9 | dd | 1H | H-6 | Aromatic proton ortho and meta to other protons. |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) | Large singlet representing the nine equivalent protons of the tert-butyl group, a definitive signature. |

¹³C NMR Spectrum (Expected Data in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C OOH | Carboxylic acid carbonyl carbon.[17] |

| ~153 | NC O (Boc) | Carbamate carbonyl carbon. |

| ~138 - 120 | Indole C4-C7a | Aromatic carbons of the indole ring system. |

| ~132 | Indole C5 | Carbon bearing the NHBoc group, shifted downfield. |

| ~103 | Indole C3 | Pyrrole ring carbon. |

| ~79 | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~28 | -C(C H₃)₃ (Boc) | Methyl carbons of the Boc group, a highly characteristic upfield signal.[18] |

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions.

-

COSY: Will show correlations between adjacent aromatic protons H-6 and H-7, confirming their connectivity.

-

HSQC: Will unambiguously link every proton signal (except exchangeable ones) to its corresponding carbon signal in the ¹³C spectrum.

-

HMBC: This is the ultimate tool for confirming the global structure. Key expected correlations are illustrated below.

Figure 2: Diagram showing critical Heteronuclear Multiple Bond Correlation (HMBC) connections. The correlation from the Boc protons to the C5 carbon of the indole ring, and from the H-3 proton to the carboxylic acid carbon (C2), definitively establishes the substitution pattern.

X-ray Crystallography: The Unimpeachable Arbiter

Expertise & Experience (The "Why"): In cases where absolute stereochemistry or complex solid-state packing is of interest, or when NMR data is ambiguous, single-crystal X-ray crystallography provides the ultimate structural proof.[19][20] It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[21][22]

Trustworthiness (The Protocol):

-

Crystal Growth: A suitable single crystal must be grown, typically by slow evaporation of a saturated solution, solvent layering, or vapor diffusion. This can be a challenging and time-consuming step.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[6]

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and the structure is refined to a final model.[22]

Authoritative Grounding & Data Interpretation: The output is a definitive 3D structure. For 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, the crystallographic data would be expected to confirm:

-

The planarity of the bicyclic indole core.

-

The precise connectivity of all atoms as determined by NMR.

-

Intermolecular hydrogen bonding networks, likely involving the carboxylic acid forming dimers and the N-H groups acting as donors.[6][21]

Conclusion: A Symphony of Corroborating Evidence

The structure elucidation of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal analytical methods.

-

Mass Spectrometry confirms the correct elemental formula (C₁₄H₁₆N₂O₄).

-

IR Spectroscopy verifies the presence of all key functional groups (N-H, O-H, C=O).

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) pieces together the atomic framework, definitively establishing the connectivity and substitution pattern.

-

X-ray Crystallography , if performed, provides the final, unambiguous 3D structure.

This systematic, self-validating approach ensures the highest level of scientific rigor, providing the unshakeable structural foundation required for the advancement of research and development programs that utilize this critical molecular building block.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2023). Analytical Chemistry. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Metabolites. [Link]

-

Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

-

X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (N/A). ResearchGate. [Link]

-

Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega. [Link]

-

Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. (N/A). ResearchGate. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules. [Link]

-

Indole Alkaloids from the Leaves of Nauclea officinalis. (2016). SciSpace. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (N/A). MDPI. [Link]

-

NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023). Mendeley Data. [Link]

-

Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (N/A). CSIR-NIO. [Link]

-

FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. (2021). ResearchGate. [Link]

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (N/A). PubMed Central. [Link]

-

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. (N/A). Lead Sciences. [Link]

-

1-(Tert-butoxycarbonyl)indole. (N/A). PubChem. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (N/A). MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

FT-IR spectrum of control indole. (N/A). ResearchGate. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (N/A). MDPI. [Link]

-

13C NMR Chemical Shifts. (N/A). University of Wisconsin-Madison. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Indole: structure elucidation. (N/A). CUTM Courseware. [Link]

-

Carboxylic Acid Structure and Chemistry: Part 2. (N/A). Auburn University. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. appchemical.com [appchemical.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. N-BOC ANILINE(3422-01-3) IR Spectrum [m.chemicalbook.com]

- 11. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

- 15. mdpi.com [mdpi.com]

- 16. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 17. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indole-2-carboxylic Acid: A Cornerstone for Modern Drug Discovery

This guide provides an in-depth exploration of the synthetic pathways leading to 5-amino-1H-indole-2-carboxylic acid, a pivotal precursor in medicinal chemistry. The indole scaffold is a privileged structure, and this particular derivative serves as a versatile metal-binding platform, crucial for the development of novel therapeutics, most notably HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] The core of its inhibitory mechanism lies in the ability of the indole nitrogen and the carboxylate oxygen to chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, thereby halting viral replication.[1][2] Our focus will be on robust, reproducible, and scalable synthetic strategies, elucidating the rationale behind methodological choices and providing detailed protocols for key transformations.

Strategic Overview: The Nitro-Indole Approach

The most established and reliable synthetic routes to 5-amino-1H-indole-2-carboxylic acid employ a multi-step sequence that strategically introduces a nitro group at the C-5 position of the indole ring.[1] This nitro moiety serves as a stable and readily available precursor—a masked form—of the desired amino group. The overarching synthetic workflow can be logically dissected into two primary phases:

-

Construction of the 5-Nitroindole Scaffold: Formation of the core indole ring system bearing the C-5 nitro group and the C-2 carboxylic acid (or its ester equivalent).

-

Reductive Transformation: The critical conversion of the 5-nitro group to the 5-amino functionality to yield the final target molecule.

This approach offers excellent regiochemical control and utilizes commercially available starting materials, making it a preferred strategy in both academic and industrial settings.

Part I: Synthesis of the 5-Nitro-1H-indole-2-carboxylic Acid Scaffold

The construction of the indole nucleus is the foundational stage of the synthesis. While numerous named reactions exist for indole synthesis, the Fischer and Reissert syntheses are particularly well-suited for preparing the required 5-nitro-2-carboxy-substituted pattern.

Method A: The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction remains one of the most reliable and versatile methods for indole synthesis.[4] The core transformation involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which cyclizes to form the indole ring.[5]

Causality: For our target, the logical precursors are 4-nitrophenylhydrazine and a pyruvic acid derivative (like ethyl pyruvate). The 4-nitro group on the phenylhydrazine directly translates to the desired 5-nitro substitution on the final indole product, offering perfect regiocontrol. The pyruvate provides the necessary carbon backbone for the C-2 and C-3 positions, with the ester group at C-2 becoming the target carboxylic acid functionality.

Experimental Protocol: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate [6]

This protocol describes the formation of the ethyl ester, a common intermediate that is often easier to purify via chromatography than the corresponding carboxylic acid.

-

Step 1: Hydrazone Formation:

-

Dissolve p-nitrophenylhydrazine hydrochloride in an appropriate aqueous or alcoholic solvent.

-

Separately, prepare a solution of ethyl pyruvate in ethanol.

-

Slowly add the ethyl pyruvate solution to the p-nitrophenylhydrazine solution with stirring. The reaction is typically conducted at temperatures ranging from 20 °C to 60 °C for 20-60 minutes.

-

The resulting hydrazone often precipitates from the solution and can be collected by filtration. This intermediate is typically used in the next step without extensive purification.

-

-

Step 2: Fischer Cyclization:

-

Add the crude ethyl pyruvate-4-nitrophenylhydrazone to a suitable solvent such as benzene or toluene.

-

Introduce a strong acid catalyst. Polyphosphoric acid (PPA) is highly effective for this cyclization.

-

Heat the reaction mixture to 85 °C - 115 °C for 20-60 minutes, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction and carefully quench by pouring it over ice water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with a sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 5-nitro-1H-indole-2-carboxylate.

-

-

Step 3: Purification & Hydrolysis (Optional):

-

The crude ester can be purified by column chromatography on silica gel.

-

If the carboxylic acid is the desired intermediate, the ester is then subjected to alkaline hydrolysis (e.g., using NaOH in an ethanol/water mixture), followed by acidification with HCl to precipitate the 5-nitro-1H-indole-2-carboxylic acid.[6]

-

Method B: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route, starting from an ortho-nitrotoluene derivative.[7] The key steps are the condensation with diethyl oxalate in the presence of a strong base (like potassium ethoxide) to form an o-nitrophenylpyruvate intermediate, followed by reductive cyclization.[7][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Indole Synthesis

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1] However, the inherent reactivity of the indole N-H proton presents a significant challenge, often leading to undesired side reactions and complicating synthetic pathways. The tert-butyloxycarbonyl (Boc) group has emerged as an exceptionally versatile and powerful tool for the temporary protection of the indole nitrogen. This guide provides an in-depth analysis of the strategic application of the Boc protecting group, moving beyond its simple masking function to explore its profound influence on the reactivity and functionalization of the indole scaffold. We will dissect the mechanisms of protection and deprotection, elucidate its role in modulating electrophilic aromatic substitution, and detail its critical function as a directed metalation group for achieving regioselective C2-functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of the Boc group in complex indole synthesis.

The Indole N-H Challenge: Why Protection is Essential

The indole nitrogen's lone pair of electrons is integral to the aromaticity of the pyrrole ring, making the indole system electron-rich and highly reactive towards electrophiles, typically at the C3 position.[2][3] However, the N-H proton itself possesses moderate acidity (pKa ≈ 17) and can be readily deprotonated by bases. This dual nature creates several synthetic hurdles:

-

Ambident Nucleophilicity: The indolide anion, formed upon deprotonation, can react with electrophiles at either the nitrogen or the C3 position, leading to mixtures of products.

-

Undesired Reactivity: The N-H proton can interfere with numerous reagents, including organometallics, hydrides, and acylating agents, necessitating the use of excess reagents or leading to unwanted side reactions.

-

Polymerization: Under strongly acidic conditions, the unprotected indole nucleus is prone to polymerization.[4]

Strategic protection of the indole nitrogen circumvents these issues, rendering the heterocycle inert to a range of conditions and allowing for clean, predictable transformations elsewhere on the molecule. The tert-butyloxycarbonyl (Boc) group is arguably the most common choice for this purpose in non-peptide chemistry.[5]

The Boc Group: Installation and Cleavage

The utility of any protecting group lies in its ease of installation and selective removal under conditions that leave the rest of the molecule intact. The Boc group excels in both regards.

N-Boc Protection: Mechanism and Protocol

The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[6] The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride.

Caption: Mechanism of N-Boc Protection of an Amine.

While bases like triethylamine can be used, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP acts as a superior nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-Boc-pyridinium species, which is then readily attacked by the indole nitrogen.[7][8]

Experimental Protocol 1: General N-Boc Protection of Indole

-

Preparation: To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM, or MeCN) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in the reaction solvent. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure N-Boc indole.

N-Boc Deprotection: A Matter of Controlled Lability

A key advantage of the Boc group is its stability to bases, nucleophiles, and reductive conditions (like catalytic hydrogenation), making it orthogonal to many other protecting groups such as Fmoc and Cbz.[6][9] It is, however, readily cleaved under acidic conditions.[10]

The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide.[10]

Caption: Acid-catalyzed Deprotection of N-Boc Group.

Data Presentation 1: Comparison of N-Boc Deprotection Conditions

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 18 h | High | [11] |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 2 - 16 h | High | [11] |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | < 3 h | 85 - 98 | [12][13] |

| Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 4 h | up to 90 | [14] |

| Thermal (No Reagent) | TFE / MeOH | 230 - 240 | 30 - 45 min | ~90 | [15] |

Note: Yields are substrate-dependent. RT = Room Temperature.

Experimental Protocol 2: Acid-Mediated N-Boc Deprotection

-

Preparation: Dissolve the N-Boc protected indole (1.0 eq) in a suitable solvent such as Dichloromethane (DCM). For acid-sensitive substrates, including a scavenger like triethylsilane or anisole (3-5 eq) is critical to trap the generated tert-butyl cation and prevent side reactions.[9]

-

Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified as necessary.

Core Directive: Modulating the Reactivity of the Indole Ring

The primary strategic value of the Boc group extends far beyond simple protection. Its electron-withdrawing nature fundamentally alters the electronic properties of the indole ring, providing chemists with a molecular switch to control its reactivity and regioselectivity.

Impact on Electrophilic Aromatic Substitution (EAS)

Unprotected indole is highly nucleophilic and undergoes EAS almost exclusively at the C3 position.[4][16] The introduction of the N-Boc group, a carbamate, significantly withdraws electron density from the pyrrole ring. This has two major consequences:

-

Decreased Reactivity: N-Boc indoles are less nucleophilic and therefore less reactive towards electrophiles compared to their unprotected counterparts. This can be a disadvantage, sometimes leading to lower yields or requiring harsher reaction conditions.[1]

-

Altered Regioselectivity: While C3 substitution often still predominates, the deactivation of the pyrrole ring can, in certain cases, allow for substitution to occur at other positions, including on the benzene ring, depending on the electrophile and reaction conditions.

Caption: Effect of N-Boc on Electrophilic Aromatic Substitution.

Enabling C2-Functionalization via Directed ortho-Metalation (DoM)

Perhaps the most powerful and transformative role of the Boc group in indole synthesis is its function as a Directed Metalation Group (DMG) .[17] The intrinsic acidity of indole's C-H bonds favors deprotonation at C2. However, without a directing group, reactions with organolithium reagents can be unselective. The Boc group provides a perfect solution.

The carbonyl oxygen of the Boc group acts as a Lewis basic site that coordinates to the Lewis acidic lithium of an organolithium base (e.g., s-BuLi or t-BuLi).[18] This coordination brings the base into close proximity to the C2 proton, leading to clean, highly regioselective deprotonation to form a 2-lithioindole species. This potent nucleophile can then be trapped with a wide variety of electrophiles, providing a robust and general route to C2-substituted indoles—a class of compounds difficult to access via classical EAS.[19]

Caption: Workflow for C2-Functionalization via Directed ortho-Metalation.

Experimental Protocol 3: N-Boc-Indole C2-Lithiation and Iodination

-

Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve N-Boc-indole (1.0 eq) in anhydrous THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add sec-butyllithium (s-BuLi) (1.2 eq, as a solution in cyclohexanes) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may change color, indicating the formation of the anion. Stir at -78 °C for 1-2 hours.

-

Electrophilic Quench: In a separate flask, prepare a solution of the electrophile, for example, iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated indole solution at -78 °C.

-

Reaction & Workup: Stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield N-Boc-2-iodoindole.

Conclusion: A Strategic Imperative in Modern Synthesis

The tert-butyloxycarbonyl group is far more than a simple placeholder in indole chemistry. Its adoption represents a strategic decision that grants the synthetic chemist unparalleled control over the reactivity of one of chemistry's most important heterocycles. By temporarily converting the indole amine into a carbamate, the Boc group not only prevents unwanted N-H reactivity but also serves as a powerful electronic and steric control element.

Its ability to deactivate the pyrrole ring towards electrophilic attack and, most importantly, to direct metalation specifically to the C2 position, has unlocked synthetic pathways that were previously impractical or inaccessible.[19] This has had a profound impact on drug discovery and the synthesis of complex natural products, where precise, late-stage functionalization is often key to success.[20][21] Mastering the strategic application of the Boc group is, therefore, an indispensable skill for any scientist working at the forefront of organic synthesis.

References

-

K. Ravinder, A. Vijender Reddy, K. Chinni Mahesh, M. Narasimhulu, & Y. Venkateswarlu. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link][12][13]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Bozechemicals. [Link][5]

-

Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link][7]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link][15]

-

Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link][20]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link][22]

-

Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. [Link][14]

-

RSC Publishing. (2001). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link][23]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link][8]

-

National Institutes of Health. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. [Link][1]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][25]

-

ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

-

MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules. [Link][26]

-

Pearson. The electrophilic aromatic substitution reaction rate for indole... [Link][2]

-

PubMed Central. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. European Journal of Medicinal Chemistry. [Link][21]

-

ResearchGate. The synthesis of indolylboronic acids by means of ortho-metalation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. [Link]

-

Baran Lab - Scripps Research. Directed Metalation: A Survival Guide. [Link][18]

-

National Institutes of Health. (2012). Electrophilic Aromatic Substitution of a BN Indole. PMC. [Link]

-

ResearchGate. Reaction with Boc protection of indole nitrogen (a) and the two... [Link]

-

Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. [Link][16]

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. [Link]

-

Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link][3]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link][10]

-

Química Organica.org. Electrophilic substitution at the indole. [Link][4]

Sources

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in Pearson+ [pearson.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 18. baranlab.org [baranlab.org]

- 19. researchgate.net [researchgate.net]

- 20. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 21. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 25. Boc-Protected Amino Groups [organic-chemistry.org]

- 26. mdpi.com [mdpi.com]

solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Boc-amino)-1H-indole-2-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

5-(Boc-amino)-1H-indole-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in drug discovery and development, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of 5-(Boc-amino)-1H-indole-2-carboxylic acid, grounded in established principles of physical organic chemistry and supported by data from analogous structures. We will delve into the theoretical underpinnings of its solubility, present a qualitative solubility summary, and provide a detailed experimental protocol for its empirical determination.

Introduction: The Significance of 5-(Boc-amino)-1H-indole-2-carboxylic Acid in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific functionalization at the 2 and 5 positions of the indole ring in 5-(Boc-amino)-1H-indole-2-carboxylic acid offers versatile handles for molecular elaboration. The carboxylic acid at the 2-position provides a key site for amide bond formation, a cornerstone of peptide and small molecule synthesis.[1][2] The Boc-protected amine at the 5-position allows for controlled deprotection and subsequent derivatization, enabling the exploration of structure-activity relationships.[3]

The solubility of this intermediate is a critical parameter that dictates its utility in a laboratory and process chemistry setting. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicates purification by chromatography or crystallization, and can ultimately hinder the development of a viable synthetic route. Therefore, a predictive understanding and a reliable method for determining its solubility are essential for researchers and drug development professionals.

Physicochemical Properties and Predicted Solubility Profile

The solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid is governed by the interplay of its distinct functional groups: the indole ring system, the carboxylic acid, the Boc-protected amine, and the overall molecular architecture.

-

Indole Ring: The indole nucleus itself is a bicyclic aromatic system with moderate polarity.

-

Carboxylic Acid: The carboxylic acid moiety is a polar, hydrogen-bond-donating and -accepting group, which can contribute to solubility in polar protic solvents.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is a bulky, non-polar (lipophilic) group.[3] This group significantly increases the hydrocarbon character of the molecule, which can enhance solubility in less polar organic solvents while potentially decreasing solubility in highly polar or aqueous media.

-

Amine Group: The presence of the amino group, even when protected, can participate in hydrogen bonding as an acceptor.

The overall solubility of the molecule is a balance between these competing factors. The presence of both hydrogen-bond-donating (carboxylic acid) and -accepting groups, along with the lipophilic Boc group, suggests that the compound will exhibit a nuanced solubility profile across a range of organic solvents.

Qualitative Solubility Table

| Solvent | Dielectric Constant (Approx.) | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Soluble | Strong hydrogen bond acceptor, capable of solvating both the carboxylic acid and the Boc-amino group.[6] |

| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Soluble | Similar to DMSO, a strong hydrogen bond acceptor. Amino acid esters are often soluble in DMF.[5] |

| Methanol (MeOH) | 33 | Polar Protic | Sparingly Soluble to Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The Boc group may limit high solubility. |

| Ethanol (EtOH) | 24 | Polar Protic | Sparingly Soluble | Similar to methanol but less polar. The larger non-polar character of the solvent may better accommodate the Boc group. |

| Acetonitrile (MeCN) | 37 | Polar Aprotic | Sparingly Soluble | Less effective at solvating the carboxylic acid compared to DMSO or DMF. |

| Dichloromethane (DCM) | 9 | Non-polar | Sparingly Soluble to Insoluble | Limited ability to form strong interactions with the polar functional groups of the molecule. |

| Hexanes | 2 | Non-polar | Insoluble | Primarily London dispersion forces, insufficient to overcome the intermolecular forces of the solute. |

Disclaimer: The predicted solubilities are for guidance and should be confirmed experimentally.

Factors Influencing Solubility: A Deeper Dive

The solubility of an organic compound is a thermodynamic equilibrium between the solid state and the solution. Several factors can influence this equilibrium for 5-(Boc-amino)-1H-indole-2-carboxylic acid:

-

Solvent Polarity: As indicated in the table above, a solvent's ability to engage in dipole-dipole interactions and hydrogen bonding is crucial. Polar aprotic solvents like DMSO and DMF are often excellent choices for dissolving complex, multi-functional molecules.

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice forces.

-

pH: The presence of the carboxylic acid and the potential for deprotection of the Boc-amino group under acidic or basic conditions means that the pH of the medium can significantly impact solubility. In aqueous systems, adjusting the pH to form the carboxylate salt would dramatically increase aqueous solubility.

-

Crystalline Form (Polymorphism): The solid-state packing of the molecule can affect its solubility. Different crystalline forms (polymorphs) can have different lattice energies, leading to variations in their solubility.

Experimental Determination of Solubility

A definitive understanding of the solubility of 5-(Boc-amino)-1H-indole-2-carboxylic acid requires empirical measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method .

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-(Boc-amino)-1H-indole-2-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent (e.g., 1 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE). Care must be taken to avoid adsorption of the solute onto the filter membrane.

-

-

-

Quantification:

-

Carefully remove a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(Boc-amino)-1H-indole-2-carboxylic acid was not found, the safety precautions for structurally related compounds should be followed.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area. Avoid creating dust.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion